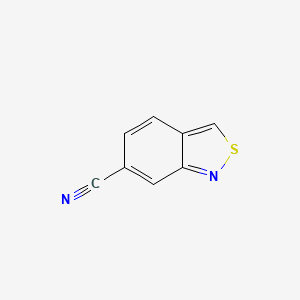

2,1-Benzisothiazole-6-carbonitrile

Übersicht

Beschreibung

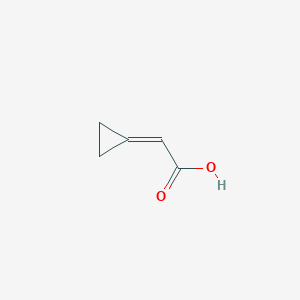

2,1-Benzisothiazole-6-carbonitrile (BITCN) is a heterocyclic compound containing a benzene ring and an isothiazole ring. It is a colorless solid that is soluble in organic solvents. BITCN has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also a versatile reagent for organic synthesis, particularly in the synthesis of nitriles, amines, and other compounds.

Wissenschaftliche Forschungsanwendungen

Green Chemistry and Synthesis Methods

Iron-catalyzed Microwave-promoted Synthesis : A novel, environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions using microwave irradiation has been reported. This method highlights the use of an inexpensive catalyst, short reaction times, and a broad tolerance to functional groups, emphasizing the green chemistry approach to synthesizing benzothiazole derivatives (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Applications

Novel Pyrazole Derivatives : Research into synthesizing a series of substituted benzothiazole compounds revealed their potential for antimicrobial activity. These compounds were evaluated against various bacterial strains, indicating that certain derivatives effectively inhibit the growth of Klebsiella pneumonia and Pseudomonas aeruginosa, showcasing their potential in antimicrobial therapy (Mahdi, 2015).

Antifungal and Antiviral Agents

Benzoxazole-4-carbonitrile Derivatives : Synthesis of 1,3-benzoxazole-4-carbonitrile and its derivatives demonstrated moderate antifungal activity against Candida species. This research identified 1,3-benzoxazole-4-carbonitrile as a promising scaffold for developing new antifungal agents (Kuroyanagi et al., 2010).

Anticancer Applications

Cell Cycle Disruption and Apoptotic Activity : A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues revealed significant antiproliferative activities and the ability to induce apoptosis in cancer cells. This suggests the potential use of these compounds in cancer therapy, highlighting the importance of structural scaffolds in medicinal chemistry (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Material Science Applications

Two-photon Absorption Benzoxazole-based Pyridinium Salts : New benzoxazole-based compounds have been developed for two-photon absorption properties, showing excellent potential for bio-imaging applications. These compounds exhibit good penetrability in living cells, suggesting their use in advanced imaging techniques (Liu et al., 2017).

Inhibition of Carbonic Anhydrase Isoform IX

Benzisothiazole Derivatives as CAIX Inhibitors : Novel 1,2-benzisothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoform IX, a target for cancer therapy. These derivatives exhibit the ability to block cell growth under hypoxic conditions, which is a characteristic environment of tumor cells, showing specificity against cancer cells with CAIX up-regulation (Coviello et al., 2016).

Eigenschaften

IUPAC Name |

2,1-benzothiazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDQTVTZDHRVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)

![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)